molecular formula C16H20BNO2 B2902330 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine CAS No. 1312611-42-9

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine

Cat. No.: B2902330
CAS No.: 1312611-42-9
M. Wt: 269.15
InChI Key: YYPIFYFMBFDWRF-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine is a boronic acid derivative with a naphthalene core structure. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 2-aminonaphthalene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the choice of solvents and catalysts to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form naphthalene derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure and properties.

  • Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of naphthoquinones and other oxidized derivatives.

  • Reduction: Production of naphthalene derivatives with reduced functional groups.

  • Substitution: Formation of various boronic acid derivatives and their corresponding products.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules, including pharmaceuticals and materials science applications.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new therapeutic agents.

Medicine: It is used in medicinal chemistry for the design and synthesis of new drugs, especially those targeting cancer and other diseases.

Industry: In the materials industry, it is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, affecting their activity and leading to biological effects.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, affecting metabolic pathways.

  • Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins and receptors.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

  • Boronic Acids and Derivatives

  • Pinacolborane

Uniqueness: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine is unique due to its naphthalene core structure, which provides distinct chemical and physical properties compared to other boronic acid derivatives. Its ability to undergo various chemical reactions and its applications in different fields highlight its versatility and importance.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-7-5-12-10-14(18)8-6-11(12)9-13/h5-10H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPIFYFMBFDWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312611-42-9
Record name 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine
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